
4-(1-Aminoethyl)-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Supramolecular Flame Retardants (SFRs)
The development of efficient flame retardants (FRs) is crucial for enhancing the fire safety of polymers. Supramolecular flame retardants (SFRs) based on non-covalent bonds have gained attention. These environmentally friendly materials improve flame resistance while maintaining mechanical properties. Researchers have explored various types of SFRs, such as host-guest complexes and hydrogen-bonded assemblies. By incorporating SFRs into typical polymers, flame retardancy can be significantly enhanced .
Polyurethanes Modified by Ionic Liquids (ILs)
Ionic liquids (ILs) are fascinating materials with unique properties. When incorporated into polyurethanes (PUs), ILs can modify their properties. IL-modified PUs have found applications in diverse fields:
Gene Delivery Systems
Researchers have explored the use of 4-(1-Aminoethyl)-2-fluoroaniline in gene delivery systems. For instance, nanoparticles (NPs) containing this compound have been synthesized for delivering genes into specific cells. These NPs can be used in applications related to gene therapy and drug delivery .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(1-Aminoethyl)-2-fluoroaniline, also known as Y-27632, is the Rho-associated protein kinase (ROCK) . ROCK is a key regulator of several cellular functions, including cell proliferation, apoptosis, invasion, and metastasis . It is involved in many cellular processes such as smooth muscle contraction .
Mode of Action
Y-27632 selectively inhibits p160ROCK . It inhibits calcium sensitization to affect smooth muscle relaxation . This compound is competitive with respect to ATP . It can promote a significant neurite growth in the cultured dorsal root ganglion neurons exposed to the inhibitory substrates .
Biochemical Pathways
Y-27632 affects the RhoA/ROCK signaling pathway . It inhibits the downstream pathway RhoA signal . The RhoA/ROCK pathway plays a key role in regulating invasion and metastasis of cancer cells . It also induces apoptosis in prostate cancer cells through regulating membrane androgen receptor .
Result of Action
The inhibition of ROCK by Y-27632 results in suppression of cell proliferation and migration, and also induces apoptosis in a dose-dependent manner . It can also promote the formation of a protective carbon layer, reduce the heat release rate (HRR), and smoke production rate (SPR) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Y-27632. For instance, it has been used as a flame retardant additive in thermoplastic polyurethane elastomer (TPU). It can promote the formation of a protective carbon layer, reduce the HRR and SPR, making it an effective cryopreservation reagent for brain tissue .
properties
IUPAC Name |
4-(1-aminoethyl)-2-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZMQWXZGDPAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)N)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Aminoethyl)-2-fluoroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2427729.png)
![1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine](/img/structure/B2427731.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2427733.png)

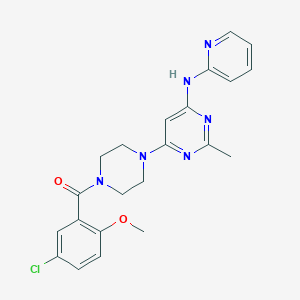
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2427739.png)
![2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-phenylacetamide](/img/structure/B2427740.png)
![Methyl 5-(2-ethoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2427741.png)
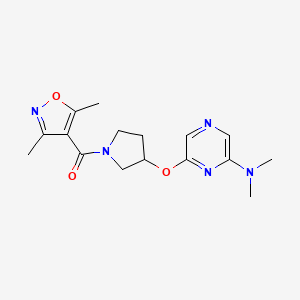
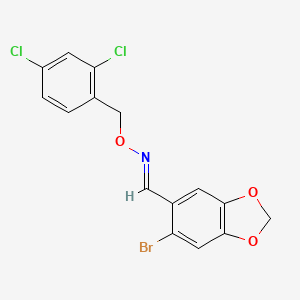

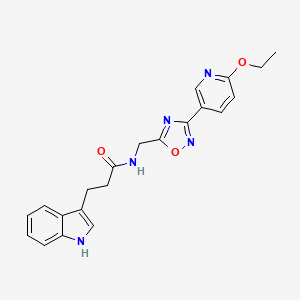
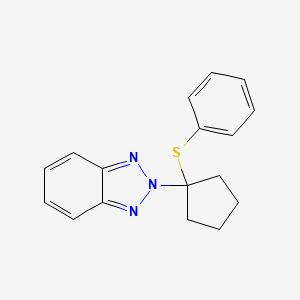
![4-Amino-3-[(4-methoxybenzyl)carbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2427751.png)